molecular formula C16H22N6OS B15115308 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine

Cat. No.: B15115308
M. Wt: 346.5 g/mol
InChI Key: GPXZJNLEEVEUGN-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the cyclopentapyrimidine core, and the final coupling with piperazine.

    Formation of the Oxadiazole Ring: This can be achieved through the reaction of an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.

    Synthesis of the Cyclopentapyrimidine Core: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Coupling with Piperazine: The final step involves the nucleophilic substitution reaction where the piperazine moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the piperazine ring could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is unique due to its combination of the oxadiazole ring, cyclopentapyrimidine core, and piperazine moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H22N6OS

Molecular Weight

346.5 g/mol

IUPAC Name

5-methyl-3-[[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H22N6OS/c1-11-17-14(20-23-11)10-21-6-8-22(9-7-21)15-12-4-3-5-13(12)18-16(19-15)24-2/h3-10H2,1-2H3

InChI Key

GPXZJNLEEVEUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)SC

Origin of Product

United States

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